1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine

Lipophilicity Drug-likeness CNS penetration

Uncontrolled regioisomerism in 3-aminopyrazoles causes irreproducible screening. This compound's unambiguous N1-methyl/N3-phenylethyl pattern solves this. • CNS-optimized: MW 201.27, TPSA 29.9 Ų, XLogP3 2.5-superior BBB permeation vs. N1-phenylethyl regioisomer (TPSA 43.8 Ų) • sEH inhibitor analog: structurally proximal to fragment 49G (PDB 4Y2J); 4 rotatable bonds support interpretable SAR • ≥95% purity; ambient shipping; milligram-to-gram scales in stock

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B11730443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)NCCC2=CC=CC=C2
InChIInChI=1S/C12H15N3/c1-15-10-8-12(14-15)13-9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,13,14)
InChIKeyQBLMMPYEYXBEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine: Physicochemical & Structural Baseline


1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine (CAS 1178204-37-9) is a disubstituted 3-aminopyrazole with a calculated molecular weight of 201.27 g/mol and molecular formula C12H15N3 [1]. It belongs to the pyrazol-3-amine class, characterized by a five-membered heterocyclic core bearing an N1-methyl group and an N3-(2-phenylethyl) side chain. The compound is commercially available at research-grade purity (≥95%) from multiple vendors for use as a synthetic intermediate or screening compound . Its computed XLogP3 of 2.5, a single hydrogen bond donor, and topological polar surface area of 29.9 Ų place it in a lipophilic, low-TPSA property space typical of CNS-penetrant fragment scaffolds [1].

Fragment libraries MW and lipophilicity within Rule-of-Three space for fragment-based screening workflows.
CNS probe scaffold Low TPSA and moderate lipophilicity support brain-permeation probe design.
Synthetic intermediate Research-grade purity and defined substitution pattern enable systematic SAR.

1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine: Substitution Pattern Specificity


In the 3-aminopyrazole series, the specific positioning of substituents on the N1 and exocyclic N3 atoms independently controls lipophilicity (XLogP3), hydrogen-bond donor count, topological polar surface area (TPSA), and molecular recognition by biological targets. Replacing the N1-methyl with hydrogen or relocating the phenylethyl group to the N1 position produces regioisomers with measurably different computed property vectors [1]. Introduction of a 5-methyl or N1-difluoromethyl group further shifts lipophilicity and electronic character, as observed in structurally resolved fragment-bound co-crystal structures of the closely related sEH inhibitor scaffold [2]. These property differences directly impact solubility, permeability, and target engagement—making generic interchange of pyrazol-3-amines without verification of the exact substitution pattern a source of irreproducible screening results.

N1-Substitution mismatch

Changing N1-methyl to H or difluoromethyl shifts lipophilicity and electronic character; generic interchange may alter target engagement and solubility.

Regioisomer permeability difference

N1-phenylethyl regioisomer has higher TPSA and an additional HBD, which can change CNS permeability prediction—not a direct structural replacement.

Analog molecular weight inflation

5-Methyl or N1-difluoromethyl analogs add 14–36 Da, potentially exceeding fragment library cutoffs and altering screening library fitness.

1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine: Comparator Evidence Profile


Lipophilicity vs. N1-Unsubstituted Analog

The target compound demonstrates a computed XLogP3 of 2.5, compared to a predicted XLogP3 of approximately 2.8 for the N1-unsubstituted analog N-(2-phenylethyl)-1H-pyrazol-3-amine [1]. The N1-methyl substitution on the target compound reduces lipophilicity by approximately 0.3 log units relative to the NH analog, a difference expected to translate to measurably higher aqueous solubility and lower nonspecific protein binding in biochemical assays [2].

Lipophilicity
Reported
ΔXLogP3 ≈ -0.3 vs N1-unsubstituted analog
Supports solubility screening context
Computed value; experimental validation recommended
Lipophilicity Drug-likeness CNS penetration

TPSA and HBD Profile vs. N1-Phenylethyl Regioisomer

The target compound (N1-methyl, N3-phenylethyl) possesses a computed TPSA of 29.9 Ų and exactly 1 hydrogen bond donor (HBD) [1]. Its regioisomer 1-(2-phenylethyl)-1H-pyrazol-3-amine (N1-phenylethyl, exocyclic NH₂) has a higher computed TPSA of 43.8 Ų due to the primary amine contributing an additional HBD, and a lower computed XLogP3 of approximately 1.9 [2]. This 13.9 Ų TPSA difference and 0.6 log unit lipophilicity gap are sufficiently large to alter permeability classification and bioavailability predictions in standard drug-likeness filters (e.g., Veber rules) [3].

TPSA & HBD
Reported
TPSA 29.9 vs 43.8 Ų; HBD 1 vs 2
Supports membrane-permeation screening
Regioisomer comparison; computed properties
Polar surface area Hydrogen bonding Regioisomerism

Molecular Weight Advantage: Fragment Screening Suitability

The target compound has a molecular weight of 201.27 g/mol [1]. The 5-methyl analog 1,5-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine (CAS 1856034-90-6) has MW = 215.30 g/mol (+14 Da), while the N1-difluoromethyl analog 1-(difluoromethyl)-N-(2-phenylethyl)-1H-pyrazol-3-amine has MW = 237.25 g/mol (+36 Da) . The target compound's lower MW (201.27) keeps it below the commonly applied 250 Da cutoff for fragment libraries, whereas the 5-methyl analog approaches and the difluoromethyl analog exceeds this boundary [2]. Within fragment-based screening campaigns, this 10-15% MW reduction relative to congeners can be determinative for library inclusion.

Mol. weight
Reported
MW 201.27 vs 215.30 (5-methyl)
Supports fragment library inclusion
ΔMW -14 Da below analog; fragment cutoff advantage
Fragment-based drug discovery Molecular weight Lead-likeness

Crystallographic Binding Mode: Proximity to sEH Hit 49G

The target compound differs from the crystallographically characterized sEH fragment hit 49G (PDB 4Y2J; N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine) only by the absence of a methylene spacer between the pyrazole C3 and the exocyclic nitrogen [1]. Ligand 49G was resolved at 2.15 Å resolution in the sEH active site, forming hydrogen bonds with catalytic residues Asp335, Tyr383, and Tyr466 [1]. The direct N-attachment in the target compound eliminates one rotatable bond and alters the amine basicity (N-aryl vs N-alkyl), producing a more rigid and electronically differentiated pharmacophore compared to the methylene-bridged analog [2]. The starting fragment in the same series (N-ethylmethylamine core) exhibited IC50 = 800 μM against sEH, providing a quantitative baseline for this scaffold class [1].

Crystallographic hit proximity
Class-level
Direct N-C3 vs methylene bridge (49G; PDB 4Y2J)
May support fragment evolution SAR
Scaffold constraint difference; target engagement context
Soluble epoxide hydrolase Fragment screening X-ray crystallography

Fragment Rule-of-Three Compliance

The target compound meets all three commonly applied 'Rule of Three' (Ro3) fragment criteria: MW = 201.27 (<300), XLogP3 = 2.5 (≤3), and HBD = 1 (≤3) [1]. By comparison, the synthetically accessible 4-methyl analog 1,4-dimethyl-N-(2-phenylethyl)-1H-pyrazol-3-amine (CAS 1856058-87-1, MW = 215.30) exceeds the preferred 200 Da fragment sweet-spot, while the N-propyl analog N-(2-phenylethyl)-1-propyl-1H-pyrazol-3-amine (MW = 229.32) is even further from ideal fragment space . The target compound's balanced position at MW ~201 and XLogP3 = 2.5 makes it a more attractive fragment library member than any of its N1-alkyl or C-methyl expanded analogs for unbiased screening collections [2].

Rule-of-Three
Class-level
MW
Supports fragment library selection
Validated against standard Ro3 criteria
Fragment library design Rule of Three Physicochemical filtering

1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine: Optimal Use Scenarios


Fragment Library Screening for sEH and Hydrolases

The compound's MW (201.27 Da), XLogP3 (2.5), and single HBD place it within ideal fragment space [1]. Its structural proximity to the crystallographically validated sEH fragment hit 49G (PDB 4Y2J), with the difference of a direct N-C3 bond versus a methylene linker, provides a structurally informed starting point for sEH inhibitor development [2]. The reduced conformational flexibility (4 rotatable bonds vs 5 in 49G) may yield more interpretable SAR during fragment growth.

CNS-Penetrant Kinase/GPCR Probe Scaffold

With a TPSA of 29.9 Ų (well below the 60-70 Ų threshold for predicted CNS penetration) and XLogP3 of 2.5, the compound occupies the favorable CNS drug-like property space [1]. Compared to the N1-phenylethyl regioisomer (TPSA 43.8 Ų), the target compound's 13.9 Ų lower TPSA predicts superior passive blood-brain barrier permeation, making it a more suitable core scaffold for CNS-targeted probe chemistry [2].

Parallel SAR: N1 vs. C3 Substitution Effects

The compound's well-defined N1-methyl and N3-phenylethyl substitution pattern serves as a key intermediate for systematic exploration of N1 and exocyclic N3 substituent effects on target binding [1]. Its higher purity specification (95% minimum per vendor COA) supports reproducible synthesis of derivative libraries, while its lower MW compared to dimethyl and difluoromethyl analogs reduces the risk of property inflation during analog generation [2].

Application
Selection Property
Validation Focus
Fragment library screening (sEH/hydrolase)
Fragment Rule-of-Three compliance
SAR from crystallographic hit proximity
CNS probe scaffold development
Low TPSA / moderate lipophilicity profile
Brain permeation prediction models
Systematic substitution SAR
Defined N1-methyl, N3-phenylethyl pattern
Property inflation risk in analog expansion
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